Pilocarpine Hydrochloride

Description

Properties

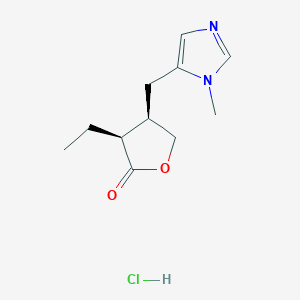

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAICSBVACLLGM-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041096 | |

| Record name | Pilocarpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54-71-7 | |

| Record name | Pilocarpine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, hydrochloride (1:1), (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILOCARPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WW6D218XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pilocarpine Hydrochloride on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine hydrochloride, a naturally occurring alkaloid, is a well-established parasympathomimetic agent that exerts its pharmacological effects through the activation of muscarinic acetylcholine receptors. As a non-selective agonist, pilocarpine interacts with all five muscarinic receptor subtypes (M1-M5), albeit with varying affinities and functional consequences. This technical guide provides a comprehensive overview of the molecular mechanisms underlying pilocarpine's action on these receptors, with a focus on quantitative binding data, downstream signaling pathways, and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals involved in the study of muscarinic pharmacology and the development of related therapeutic agents.

Introduction

Pilocarpine is a tertiary amine alkaloid derived from the leaves of shrubs of the Pilocarpus genus.[1] Its clinical utility in treating conditions such as glaucoma and xerostomia (dry mouth) stems from its ability to mimic the effects of the endogenous neurotransmitter acetylcholine (ACh) at muscarinic receptors.[2][3] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues.[4] Understanding the nuanced interactions of pilocarpine with each muscarinic receptor subtype is crucial for elucidating its therapeutic effects and side-effect profile.

Quantitative Analysis of Pilocarpine-Muscarinic Receptor Interactions

Pilocarpine exhibits a non-selective binding profile to muscarinic receptor subtypes. The following table summarizes key quantitative data from various studies, providing insights into its binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50).

| Receptor Subtype | Parameter | Value (µM) | Species/Cell Line | Reference |

| M1 | Ki | 0.64 | Rat | [5] |

| EC50 (IP1 accumulation) | 0.83176 | Human (CHO cells) | ||

| pEC50 | 6.08 | Human (CHO cells) | ||

| M2 | Ki | 0.56 | Rat | [5] |

| IC50 | 14.9 ± 6.2 | Rat (thalamic regions) | [6] | |

| M3 | Ki | 1.61 | Rat | [5] |

| M4 | IC50 | 40.6 ± 9.4 | Rat (hippocampal regions) | [6] |

Note: The provided data is a compilation from multiple sources and experimental conditions may vary. Direct comparison between values should be made with caution.

Signaling Pathways Activated by Pilocarpine

The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling.

-

Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors by pilocarpine stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

-

Gi/o-Coupled Receptors (M2, M4): Pilocarpine's activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Interestingly, recent studies have revealed that pilocarpine can act as a biased agonist at the M3 receptor. While it effectively stimulates Ca2+ mobilization, it fails to induce significant PIP2 hydrolysis in some cell types, suggesting a preference for certain downstream signaling cascades over others.[7][9]

Visualizing Pilocarpine-Induced Signaling

The following diagrams illustrate the primary signaling cascades initiated by pilocarpine at Gq/11 and Gi/o-coupled muscarinic receptors.

Caption: Gq/11-coupled signaling pathway activated by pilocarpine.

Caption: Gi/o-coupled signaling pathway activated by pilocarpine.

Experimental Protocols

The characterization of pilocarpine's interaction with muscarinic receptors relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of pilocarpine for different muscarinic receptor subtypes.[10]

Objective: To quantify the displacement of a radiolabeled antagonist from muscarinic receptors by pilocarpine.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).[11]

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)).[6][10]

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled pilocarpine.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of pilocarpine.

-

For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of pilocarpine.[12]

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The concentration of pilocarpine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Calcium Imaging Assay

This functional assay measures the ability of pilocarpine to activate Gq/11-coupled muscarinic receptors by detecting changes in intracellular calcium concentration.[13][14]

Objective: To determine the potency (EC50) of pilocarpine in inducing intracellular calcium mobilization.

Materials:

-

Live cells expressing a specific Gq/11-coupled muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[15]

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluorescence microscope or a plate reader with kinetic reading capabilities (e.g., FLIPR).[16]

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of pilocarpine in the assay buffer.

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

-

Add the different concentrations of pilocarpine to the cells and immediately start recording the fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

The peak fluorescence response at each pilocarpine concentration is used to generate a dose-response curve.

-

The EC50 value, which is the concentration of pilocarpine that produces 50% of the maximal response, is determined by non-linear regression analysis.

Caption: Experimental workflow for a calcium imaging assay.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of PLC activation downstream of Gq/11-coupled receptors by quantifying the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3).[15][17]

Objective: To determine the potency (EC50) of pilocarpine in stimulating the production of inositol phosphates.

Materials:

-

Cells expressing a specific Gq/11-coupled muscarinic receptor subtype (M1, M3, or M5).

-

This compound.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).[17]

-

Commercially available IP-One HTRF® assay kit or similar.

-

HTRF-compatible plate reader.

Procedure:

-

Plate cells in a 96-well or 384-well plate and culture overnight.

-

Prepare serial dilutions of pilocarpine.

-

Aspirate the culture medium and add the pilocarpine dilutions in stimulation buffer containing LiCl.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Incubate at room temperature to allow for the immunoassay to reach equilibrium.

-

Measure the HTRF signal on a compatible plate reader.

-

The HTRF ratio is inversely proportional to the amount of IP1 produced.

-

Generate a dose-response curve and calculate the EC50 value for pilocarpine-induced IP1 accumulation.

Electrophysiological Recordings

Electrophysiological techniques, such as patch-clamp recordings, can be used to study the effects of pilocarpine on ion channel activity in individual cells, particularly those expressing Gi/o-coupled muscarinic receptors.[18]

Objective: To measure changes in membrane potential or ion currents in response to pilocarpine application.

Materials:

-

Isolated cells or tissue slices (e.g., neurons, cardiac myocytes).

-

This compound.

-

Extracellular and intracellular recording solutions.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

Procedure:

-

Prepare the cells or tissue slices for recording.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline electrical activity (e.g., membrane potential, ion currents).

-

Perfuse the cell with a solution containing a known concentration of pilocarpine.

-

Record the changes in electrical properties during and after pilocarpine application. For example, activation of M2 receptors in atrial myocytes can lead to the opening of GIRK channels, resulting in membrane hyperpolarization.

-

Analyze the data to quantify the effect of pilocarpine on specific electrophysiological parameters.

Conclusion

This compound is a non-selective muscarinic agonist that activates a range of intracellular signaling pathways through its interaction with all five muscarinic receptor subtypes. Its therapeutic efficacy is primarily attributed to the activation of M3 receptors in exocrine glands and the eye, leading to increased secretion and smooth muscle contraction.[3][19] However, its lack of subtype selectivity contributes to its side-effect profile. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of pilocarpine and the development of more selective muscarinic receptor modulators with improved therapeutic indices. The emerging concept of biased agonism further highlights the complexity of pilocarpine's pharmacology and opens new avenues for drug discovery in the field of muscarinic receptor research.

References

- 1. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atropine - Wikipedia [en.wikipedia.org]

- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pilocarpine Induced Temporal Lobe Epilepsy in the Rat is Associated with Increased Dopamine Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reviewofoptometry.com [reviewofoptometry.com]

Pilocarpine: A Parasympathomimetic Alkaloid from Pilocarpus Species - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine, a tertiary amine alkaloid derived from the leaves of Pilocarpus species, is a potent parasympathomimetic agent with a long history of therapeutic use. This technical guide provides an in-depth overview of pilocarpine, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies crucial for its study. Quantitative data on its interaction with muscarinic acetylcholine receptors are summarized, and detailed protocols for its extraction, quantification, and pharmacological assessment are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this important natural product.

Introduction

Pilocarpine is a naturally occurring imidazole alkaloid isolated from the leaflets of several species of the genus Pilocarpus (Rutaceae), commonly known as jaborandi. It functions as a non-selective muscarinic receptor agonist, mimicking the effects of acetylcholine and thus stimulating the parasympathetic nervous system. Its therapeutic applications are primarily centered on its ability to increase secretions and cause smooth muscle contraction. Clinically, pilocarpine is used in the treatment of glaucoma and xerostomia (dry mouth). This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with pilocarpine.

Botanical Origin and Extraction

Pilocarpine is predominantly extracted from the leaves of Pilocarpus microphyllus and Pilocarpus jaborandi. The concentration of pilocarpine in the leaves can vary depending on the species and environmental conditions.

Experimental Protocol: Solvent-Based Extraction of Pilocarpine

This protocol describes a standard laboratory-scale method for the extraction of pilocarpine from dried Pilocarpus leaves.

Materials:

-

Dried and powdered leaves of Pilocarpus sp.

-

10% Sodium Hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

2% Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Moisten 100 g of powdered Pilocarpus leaves with a 10% NaOH solution. Allow to stand for 15-30 minutes. This basification step is crucial to deprotonate the alkaloid, making it more soluble in organic solvents.

-

Transfer the moistened plant material to a flask and add 500 mL of chloroform.

-

Macerate the mixture for 24 hours with occasional shaking.

-

Filter the chloroform extract. Repeat the extraction of the plant residue two more times with fresh chloroform to ensure complete extraction.

-

Pool the chloroform extracts and transfer them to a separatory funnel.

-

Perform a liquid-liquid extraction by adding 200 mL of 2% H₂SO₄ to the chloroform extract. Shake vigorously and allow the layers to separate. The pilocarpine will move into the acidic aqueous layer as a salt.

-

Collect the acidic aqueous layer. Repeat the acid extraction of the chloroform layer two more times.

-

Combine all acidic aqueous extracts and adjust the pH to approximately 12 with NH₄OH. This step converts the pilocarpine salt back to its free base form.

-

Extract the now basic aqueous solution three times with 150 mL of chloroform each time.

-

Pool the chloroform extracts and dry over anhydrous Na₂SO₄.

-

Filter the dried chloroform extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude pilocarpine extract.

Caption: Workflow for the solvent-based extraction of pilocarpine.

Chemical Analysis and Quantification

Accurate quantification of pilocarpine in plant extracts and pharmaceutical formulations is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Experimental Protocol: HPLC-DAD Quantification of Pilocarpine

This protocol outlines a validated HPLC method with Diode Array Detection (DAD) for the quantification of pilocarpine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution and an organic solvent. A typical mobile phase consists of a buffer of acidified water (with phosphoric acid and triethylamine) and methanol.[1] The exact ratio should be optimized for the specific column and system, but a starting point could be a gradient or isocratic elution.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25°C.[1]

-

Detection Wavelength: 215 nm.[1]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pilocarpine standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Sample Preparation: Dissolve a known weight of the crude pilocarpine extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area of the pilocarpine peak.

-

Quantification: Determine the concentration of pilocarpine in the sample by interpolating its peak area on the calibration curve.

Caption: Workflow for the HPLC-DAD quantification of pilocarpine.

Pharmacology and Mechanism of Action

Pilocarpine exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and pilocarpine exhibits a non-selective binding profile, though with some preference for M1 and M3 subtypes.[2]

Muscarinic Receptor Binding and Functional Activity

The interaction of pilocarpine with muscarinic receptors can be quantified by its binding affinity (Ki) and its functional potency (EC50).

Table 1: Pilocarpine Binding Affinity (Ki) and Functional Potency (EC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Assay Type | Reference |

| M1 | 2.7 µM | 34 nM | Calcium Mobilization | [3] |

| M2 | - | 14.9 ± 6.2 µM (IC50) | Radioligand Binding (inhibition of [3H]-l-QNB binding) | |

| M3 | Similar Kd to other agonists (e.g., CCh, Oxo-M) | - | - | |

| M4 | - | - | - | - |

| M5 | - | - | - | - |

Signaling Pathways

The activation of muscarinic receptors by pilocarpine initiates distinct intracellular signaling cascades depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Biased Agonism at M3 Receptors: Recent studies have shown that pilocarpine can act as a biased agonist at the M3 receptor, preferentially activating the β-arrestin pathway over the canonical Gq-mediated pathway, depending on the cellular context. This can lead to the activation of downstream effectors like extracellular signal-regulated kinase (ERK).

Caption: Pilocarpine's signaling pathways via muscarinic receptors.

Experimental Assessment of Pharmacological Activity

The pharmacological activity of pilocarpine is typically assessed through in vitro assays that measure its ability to bind to and activate muscarinic receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of pilocarpine for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Pilocarpine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of pilocarpine in the assay buffer.

-

In a microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or one of the pilocarpine dilutions.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each pilocarpine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the pilocarpine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC50) of pilocarpine at Gq-coupled muscarinic receptors by quantifying changes in intracellular calcium levels.

Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pilocarpine solutions of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in a black, clear-bottom microplate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Measure the baseline fluorescence of each well.

-

Inject the pilocarpine solutions at different concentrations into the wells and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak fluorescence response against the logarithm of the pilocarpine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: General workflows for pharmacological assessment of pilocarpine.

Conclusion

Pilocarpine remains a valuable pharmacological tool and therapeutic agent due to its potent parasympathomimetic properties. A thorough understanding of its botanical origins, extraction and analytical methods, and its complex interactions with muscarinic receptor subtypes and their downstream signaling pathways is essential for its continued study and the development of new therapeutic applications. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key quantitative data and providing detailed experimental protocols to facilitate further investigation into this important alkaloid.

References

Cholinergic Agon.ist Effects of Pilocarpine Hydrochloride in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine hydrochloride, a tertiary amine alkaloid, is a potent non-selective muscarinic cholinergic agonist that readily crosses the blood-brain barrier, exerting significant effects on the central nervous system (CNS). Widely utilized as a pharmacological tool, particularly in the induction of status epilepticus to model temporal lobe epilepsy, its actions within the CNS are complex and multifaceted. This technical guide provides a comprehensive overview of the cholinergic agonist effects of pilocarpine in the CNS, detailing its mechanism of action, receptor binding affinities, downstream signaling pathways, and electrophysiological consequences. Detailed experimental protocols for the application of pilocarpine in preclinical research are also presented, alongside quantitative data and visual representations of its molecular and cellular effects.

Introduction

Pilocarpine's primary mechanism of action in the CNS is the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to neuronal excitability, synaptic plasticity, and cognitive function.[1] By mimicking the action of the endogenous neurotransmitter acetylcholine, pilocarpine provides a powerful means to investigate the role of the cholinergic system in various physiological and pathological states. Its ability to induce robust and sustained neuronal depolarization underlies its utility in seizure modeling, providing valuable insights into the mechanisms of epileptogenesis.[2]

Mechanism of Action and Receptor Binding Affinities

Pilocarpine acts as a non-selective agonist at all five muscarinic receptor subtypes (M1-M5). However, its most pronounced effects in the CNS are mediated primarily through the M1 and M3 subtypes, which are coupled to Gq/11 proteins.[1][3] Activation of these receptors initiates a cascade of intracellular signaling events that lead to increased neuronal excitability.

Quantitative Binding Affinities

The affinity of pilocarpine for different muscarinic receptor subtypes has been quantified through various binding assays. The dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency at each receptor subtype.

| Receptor Subtype | Species | Preparation | Radioligand | Ki (μM) | Reference |

| M1 | Human | CHO cells | [3H]pirenzepine | 0.64 | [4] |

| M2 | Human | CHO cells | [3H]AF-DX 384 | 0.56 | [4] |

| M3 | Human | CHO cells | [3H]4-DAMP | 1.61 | [4] |

| Brain Region | Receptor Subtype | Species | IC50 (μM) | Reference |

| Hippocampus (CA3) | M2 (putative) | Rat | 40.6 ± 9.4 | [5] |

| Paraventricular Thalamus | M2 (putative) | Rat | 14.9 ± 6.2 | [5] |

Signaling Pathways

The activation of M1 and M3 muscarinic receptors by pilocarpine in the CNS triggers the Gq/11 signaling cascade, a canonical pathway for GPCRs that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Gq/11 Signaling Cascade

Upon binding of pilocarpine to M1/M3 receptors, the associated Gq/11 protein is activated, leading to the dissociation of its α and βγ subunits. The Gαq subunit, in its GTP-bound state, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of PKC, which in turn phosphorylate a wide array of substrate proteins, leading to diverse cellular responses including altered ion channel activity and gene expression.[6]

Electrophysiological Effects

Pilocarpine profoundly alters the electrophysiological properties of neurons in the CNS, primarily by inducing membrane depolarization and increasing neuronal firing rates. These effects are dose-dependent and contribute to its pro-convulsant activity.

Effects on Neuronal Firing and Membrane Potential

-

Increased Firing Rate: In vivo and in vitro studies have demonstrated that pilocarpine increases the firing rate of central neurons.[4] In a model of temporal lobe epilepsy, rats that responded to pilocarpine showed a significant increase in dopamine neuron population activity.[7]

-

Membrane Depolarization: The activation of M1 receptors by pilocarpine can lead to the inhibition of M-type potassium channels, reducing potassium efflux and causing a slow membrane depolarization, which brings the neuron closer to its firing threshold.[8]

-

Neuronal Oscillations: Pilocarpine can induce rhythmic field potentials, particularly in the hippocampus, often in the theta (4-10 Hz) and gamma frequency bands.[4][9]

Quantitative Electrophysiological Data

| Parameter | Brain Region | Preparation | Pilocarpine Concentration | Effect | Reference |

| Neuronal Firing | Dopaminergic Neurons | In vivo (rat) | N/A (responders) | Significant increase in population activity | [7] |

| Field Potentials | Hippocampus (CA3) | In vitro (rat slice) | 10 µM (with 7.5 mM K+) | Ictal oscillations (4-10 Hz) | [9] |

| Synaptic Plasticity | Hippocampus (CA1) | In vitro (rat slice) | N/A (chronic model) | Reduced EPSP-spike potentiation | [5] |

Experimental Protocols

The pilocarpine-induced status epilepticus model is a widely used preclinical tool for studying the pathophysiology of temporal lobe epilepsy and for screening potential anti-epileptic drugs.

Pilocarpine-Induced Status Epilepticus in Rats

This protocol outlines the induction of status epilepticus (SE) in rats for subsequent electrophysiological and histological analysis.

Materials:

-

This compound

-

Scopolamine methyl nitrate (or other peripheral muscarinic antagonist)

-

Diazepam

-

Saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal monitoring equipment (e.g., video camera, EEG recording setup)

Procedure:

-

To minimize the peripheral cholinergic effects of pilocarpine, administer a peripheral muscarinic antagonist such as scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.[2]

-

Administer this compound (e.g., 300-380 mg/kg, i.p.).[2][10] The dose may need to be optimized depending on the rat strain and age.

-

Continuously monitor the animal for the onset of seizure activity. Seizure severity can be scored using the Racine scale.

-

Status epilepticus is typically considered to be established after 30-60 minutes of continuous seizure activity.

-

To terminate SE, administer diazepam (e.g., 10 mg/kg, i.p.). The timing of diazepam administration can be varied to control the duration of SE.

-

Provide supportive care to the animal post-seizure, including hydration and monitoring for recovery.

Conclusion

This compound remains an invaluable tool for investigating the role of the central cholinergic system in health and disease. Its well-characterized mechanism of action as a muscarinic agonist, coupled with its ability to induce robust and reproducible neuronal hyperexcitability, makes it a cornerstone of epilepsy research. A thorough understanding of its receptor binding profile, downstream signaling cascades, and electrophysiological effects is crucial for the design and interpretation of preclinical studies. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the CNS effects of pilocarpine in their work. Further research into the subtype-selective effects of pilocarpine and the intricate downstream consequences of its-induced signaling will continue to illuminate the complex role of the cholinergic system in brain function.

References

- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Electrophysiology Protocol [protocols.io]

- 3. The selective m1 muscarinic antagonist MT-7 blocks pilocarpine-induced striatal Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. InVivo and InVitro Effects of Pilocarpine: Relevance to Ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epileptic pilocarpine-treated rats exhibit aberrant hippocampal EPSP-spike potentiation but retain long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. muscarinic agonist pilocarpine: Topics by Science.gov [science.gov]

- 7. Pilocarpine Induced Temporal Lobe Epilepsy in the Rat is Associated with Increased Dopamine Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Pilocarpine on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental investigation of pilocarpine's effects on smooth muscle contraction. It is designed to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction: Pilocarpine as a Muscarinic Agonist

Pilocarpine is a naturally occurring alkaloid derived from plants of the Pilocarpus genus.[1] It functions as a parasympathomimetic agent, specifically a cholinergic agonist with a strong affinity for muscarinic acetylcholine receptors (mAChRs).[1][2] While it can interact with multiple muscarinic receptor subtypes (M1, M2, M3, M4, and M5), its primary effects on smooth muscle contraction are mediated through the M3 receptor subtype.[2][3][4] This action mimics the effect of the endogenous neurotransmitter acetylcholine, leading to a cascade of intracellular events that result in smooth muscle contraction.[1][2] Consequently, pilocarpine is utilized in various clinical applications, including the treatment of glaucoma and xerostomia (dry mouth).[1][2]

Mechanism of Action and Signaling Pathways

Pilocarpine's contractile effect on smooth muscle is initiated by its binding to and activation of muscarinic receptors on the surface of smooth muscle cells. The predominant pathway involves the M3 receptor, which is coupled to the Gq class of G-proteins.[3]

The Primary M3 Receptor-Mediated Pathway

Upon binding of pilocarpine to the M3 receptor, the following signaling cascade is initiated[1][3]:

-

Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3]

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

-

Smooth Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates cross-bridge cycling with actin filaments, resulting in smooth muscle contraction.

Involvement of Other Muscarinic Receptors and Signaling Pathways

While the M3 receptor pathway is primary, other muscarinic receptor subtypes and signaling molecules can modulate the contractile response to pilocarpine.

-

M1 and M4 Receptors: In some tissues, such as the porcine ciliary muscle, pilocarpine also activates M1 receptors, which, like M3 receptors, are coupled to Gq proteins and contribute to the contractile signal.[4][5] M4 receptors, which are coupled to Gi proteins, can also be activated by pilocarpine, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6]

-

M2 Receptors: M2 receptors are also coupled to Gi proteins and their activation can indirectly enhance contraction by inhibiting the relaxation signals that are mediated by cAMP.[7]

-

Nitric Oxide (NO) and Prostaglandins: In the porcine ciliary muscle, pilocarpine-induced activation of M1 and M3 receptors stimulates the production of nitric oxide (NO) and prostaglandin E2 (PGE2) through a calcium-dependent activation of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.[4][5] These molecules can then act as secondary messengers to further modulate smooth muscle tone.

Quantitative Data on Pilocarpine-Induced Smooth Muscle Contraction

The following tables summarize key quantitative parameters of pilocarpine's contractile effects on various smooth muscle preparations.

| Tissue | Species | Parameter | Value | Reference |

| Ileal Longitudinal Muscle | Guinea Pig | EC50 | 1.83 ± 0.62 µM | [3] |

| Emax (% of 1 µM carbachol) | 106 ± 3% | [3] | ||

| Detrusor Muscle | Pig | pEC50 | 5.28 ± 0.2 | [7] |

| Emax (% of 80 mM KCl) | 134.4 ± 22.3% | [7] | ||

| Detrusor Muscle | Human | pEC50 | 5.10 ± 0.16 | [7] |

| Emax (% of 80 mM KCl) | 77.7 ± 36.2% | [7] | ||

| Iris Sphincter | Bovine | ED50 | (1.6 ± 0.3) x 10-4 M | [8] |

Table 1: Potency (EC50/pEC50) and Efficacy (Emax) of Pilocarpine in Various Smooth Muscle Tissues.

| Tissue | Species | Parameter | Agonist | Value (µM) | Reference |

| Ileal Longitudinal Muscle | Guinea Pig | EC50 for [Ca2+]i increase | Pilocarpine | 1.83 | [3] |

| EC50 for Tension | Pilocarpine | 2.29 | [3] | ||

| EC50 for [Ca2+]i increase | Carbachol | 0.11 | [3] | ||

| EC50 for Tension | Carbachol | 0.11 | [3] |

Table 2: Comparison of Pilocarpine and Carbachol Effects on Intracellular Calcium and Tension in Guinea Pig Ileum.

Experimental Protocols

Isometric Tension Recording in an Organ Bath

This protocol describes the measurement of smooth muscle contraction in response to pilocarpine using an isolated organ bath system.

Materials:

-

Tissue: Guinea pig ileum, urinary bladder, or other smooth muscle tissue of interest.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 1.9, NaHCO3 24.9, MgSO4 1.15, KH2PO4 1.15, glucose 11.7).

-

Organ Bath System: Water-jacketed organ baths, force-displacement transducers, amplifier, and data acquisition system.

-

Gas Mixture: 95% O2 / 5% CO2 (Carbogen).

-

Pilocarpine Hydrochloride: Stock solutions of varying concentrations.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the desired smooth muscle tissue and place it immediately in ice-cold, carbogen-gassed Krebs solution.

-

For guinea pig ileum, isolate a segment, flush the lumen to remove contents, and cut into 2-3 cm long strips.

-

For urinary bladder, remove the bladder, open it longitudinally, and cut detrusor muscle strips.

-

-

Mounting:

-

Mount the tissue strips vertically in the organ baths containing Krebs solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.

-

-

Equilibration:

-

Apply an optimal resting tension (e.g., 1 g for guinea pig ileum) and allow the tissue to equilibrate for at least 60 minutes.

-

During equilibration, wash the tissue with fresh Krebs solution every 15-20 minutes.

-

-

Viability Check:

-

After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure its viability.

-

Wash the tissue thoroughly until the tension returns to baseline.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add pilocarpine to the organ bath in a cumulative manner, starting with the lowest concentration.

-

Allow the response to each concentration to reach a plateau before adding the next, higher concentration.

-

-

Data Recording and Analysis:

-

Continuously record the isometric tension throughout the experiment.

-

Analyze the data to determine the EC50 (the concentration of pilocarpine that produces 50% of the maximal response) and the Emax (the maximum contractile response).

-

Intracellular Calcium Measurement with Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) in smooth muscle strips using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Smooth Muscle Strips: Prepared as described in the organ bath protocol.

-

Fura-2 AM: Stock solution in DMSO.

-

Pluronic F-127: To aid in dye loading.

-

Physiological Salt Solution (PSS): As described previously.

-

Fluorescence Microscopy System: Equipped with excitation wavelength switching (340 nm and 380 nm) and an emission filter at 510 nm.

-

Ionomycin and EGTA: For calibration.

Procedure:

-

Dye Loading:

-

Incubate the smooth muscle strips in Krebs solution containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) for a specified period (e.g., 60-120 minutes) at room temperature or 37°C, protected from light.

-

The optimal loading conditions should be determined empirically for each tissue type.

-

-

Washing and De-esterification:

-

After loading, wash the tissue strips with fresh Krebs solution for at least 30 minutes to remove extracellular dye and allow for the intracellular de-esterification of Fura-2 AM to its active, Ca2+-sensitive form.

-

-

Imaging:

-

Mount the Fura-2-loaded tissue strip in a perfusion chamber on the stage of the fluorescence microscope.

-

Superfuse the tissue with Krebs solution.

-

Excite the tissue alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

-

Experimental Procedure:

-

After obtaining a stable baseline fluorescence ratio, perfuse the tissue with pilocarpine at various concentrations and record the changes in the 340/380 nm fluorescence ratio.

-

-

Calibration:

-

At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Obtain Rmax by exposing the tissue to a calcium ionophore (e.g., ionomycin) in the presence of a high concentration of extracellular Ca2+.

-

Obtain Rmin by subsequently chelating all Ca2+ with a chelator like EGTA in a Ca2+-free solution.

-

-

Data Analysis:

-

Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+, R is the measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in Ca2+-free and Ca2+-saturating conditions, respectively.[1]

-

Desensitization and Tachyphylaxis

Repeated or prolonged exposure of smooth muscle to pilocarpine can lead to desensitization or tachyphylaxis, a rapid decrease in the contractile response.[8] This phenomenon is an important consideration in both experimental and clinical settings.

The mechanisms underlying pilocarpine-induced desensitization can be complex and may involve:

-

Receptor Uncoupling: The M3 receptor may become uncoupled from its Gq protein, preventing downstream signaling.[3]

-

Receptor Downregulation: A decrease in the number of muscarinic receptors on the cell surface.

-

Changes in Intracellular Signaling: Alterations in the downstream signaling cascade that reduce the effectiveness of the Ca2+ signal.

Studies on bovine iris sphincter muscle have shown that pilocarpine can induce a significant desensitization, where subsequent applications of the drug produce a diminished response.[8] The recovery from this desensitization can be slow, taking several weeks in some cases.

Conclusion

Pilocarpine is a potent stimulator of smooth muscle contraction, primarily through the activation of M3 muscarinic receptors and the subsequent Gq-PLC-IP3-Ca2+ signaling pathway. The involvement of other muscarinic receptor subtypes and downstream signaling molecules like nitric oxide and prostaglandins adds complexity to its pharmacological profile. Understanding the detailed mechanisms, quantitative effects, and appropriate experimental methodologies is crucial for researchers investigating smooth muscle physiology and for the development of new therapeutic agents targeting the muscarinic system. This guide provides a foundational framework for such investigations.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desensitization of the isolated bovine iris sphincter muscles by pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pilocarpine Hydrochloride's Impact on Neuronal Plasticity and Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine hydrochloride, a non-selective muscarinic acetylcholine receptor agonist, is a powerful pharmacological tool extensively utilized in neuroscience research to model temporal lobe epilepsy and investigate the underlying mechanisms of neuronal plasticity and synaptic transmission. This technical guide provides an in-depth analysis of pilocarpine's core effects on these fundamental neurological processes. It summarizes key quantitative data, details experimental protocols for inducing and assessing its effects, and visualizes the critical signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development engaged in the study of cholinergic systems, epilepsy, and synaptic plasticity.

Core Mechanisms of Pilocarpine Action on Synaptic Plasticity

Pilocarpine's primary mechanism of action involves the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors expressed throughout the central nervous system. Its effects on neuronal plasticity are predominantly mediated through the M1 subtype of mAChRs.[1][2][3] Activation of M1 receptors initiates a signaling cascade that leads to the potentiation of N-methyl-D-aspartate receptor (NMDAR) activity, a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

In experimental models, particularly the pilocarpine model of temporal lobe epilepsy, the induction of status epilepticus (SE) leads to significant and often long-lasting alterations in synaptic structure and function.[5] These changes include alterations in both excitatory and inhibitory neurotransmission. While high concentrations of pilocarpine leading to SE can impair LTP, lower, more physiological activation of M1 receptors has been shown to enhance it.[3][6] The pilocarpine model is also associated with changes in the expression and phosphorylation of AMPA and NMDA receptor subunits, further contributing to altered synaptic efficacy.[7][8][9]

Quantitative Data on Pilocarpine's Effects

The following tables summarize the quantitative effects of pilocarpine-induced status epilepticus on key parameters of synaptic plasticity and receptor expression.

Table 1: Effects of Pilocarpine-Induced Status Epilepticus on Long-Term Potentiation (LTP) in the Hippocampus

| Animal Model | Time Post-SE | LTP Induction Protocol | Change in fEPSP Slope (%) | Reference |

| Young Rats | 1 Day | High-Frequency Stimulation (HFS) | No significant change | [6] |

| Young Rats | 3 Days | High-Frequency Stimulation (HFS) | Significantly reduced vs. control | [6] |

| Young Rats | 7 Days | High-Frequency Stimulation (HFS) | Further significant reduction vs. control | [6] |

| Adult Rats | 3-10 Weeks | Weak Spike-Timing-Dependent Protocol | 124.8 ± 11.6% (trend towards weak LTP) | [10] |

Table 2: Pilocarpine-Induced Changes in Glutamate Receptor Subunit Expression

| Brain Region | Time Post-SE | Receptor Subunit | Change in mRNA/Protein Level | Reference |

| Hippocampus | Acute Period (1-12h) | GluR1-Ser(831) Phosphorylation | Increased | [7] |

| Cerebral Cortex | Acute Period (1-12h) | GluR1-Ser(845) Phosphorylation | Increased | [7] |

| Cerebral Cortex | Latent Period (5 days) | Total GluR1 Subunit | Decreased | [7] |

| Hippocampus | Chronic Period (50 days) | NR1 mRNA | Increased | [7] |

| Medial Prefrontal Cortex | 3 Days | GluA1 mRNA | Increased | [8] |

| Medial Prefrontal Cortex | First Week | GluA2 mRNA | Decreased | [8] |

| Hippocampal Cultures | 24 Hours | NR1 and NR2B Subunits | Upregulation | [9] |

Detailed Experimental Protocols

Pilocarpine-Induced Status Epilepticus (SE) in Rodents

This protocol is a widely used method to model temporal lobe epilepsy and study its effects on neuronal plasticity.

-

Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. For mice, various inbred strains can be used.

-

Pre-treatment: To reduce peripheral cholinergic effects, administer a subcutaneous injection of scopolamine methyl nitrate (1 mg/kg) or atropine sulfate 30 minutes prior to pilocarpine injection.[5][11]

-

Pilocarpine Administration: Administer this compound intraperitoneally (i.p.). The dosage can range from 250-380 mg/kg for rats and around 300 mg/kg for mice.[5][11] For a less severe induction, a lithium-pilocarpine model can be used, where lithium chloride (127 mg/kg, i.p.) is administered 18-24 hours before a lower dose of pilocarpine (30 mg/kg, i.p.).[12]

-

Seizure Monitoring: Observe the animals continuously for behavioral seizures, scoring them according to the Racine scale. SE is typically considered to have been induced when the animal exhibits continuous seizures (stage 4 or 5) for a sustained period.[12]

-

Termination of SE (Optional): To control the duration of SE and reduce mortality, a benzodiazepine such as diazepam (10 mg/kg, i.p.) can be administered 1-3 hours after the onset of SE.[13]

-

Post-SE Care: Provide supportive care, including hydration with saline injections and soft, palatable food, to aid in recovery.

Hippocampal Slice Electrophysiology

This protocol details the preparation of brain slices and the recording of synaptic activity to assess the effects of pilocarpine treatment.

-

Slice Preparation:

-

Anesthetize the animal deeply and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) with a sucrose-based or similar protective solution.

-

Cut transverse hippocampal slices (300-400 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with standard ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.[14]

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

-

LTP Induction:

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify synaptic strength.

-

Normalize the post-HFS fEPSP slopes to the pre-HFS baseline to determine the magnitude of LTP.[15]

-

Whole-Cell Patch-Clamp Recording

This technique allows for the detailed study of synaptic currents and the intrinsic properties of individual neurons.

-

Slice and Recording Preparation: Prepare hippocampal slices as described in section 3.2.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with an intracellular solution. The composition of the intracellular solution will vary depending on the specific parameters being studied (e.g., K-Gluconate based for current-clamp recordings).[16]

-

Achieving Whole-Cell Configuration:

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the CA1 pyramidal layer with the recording pipette.

-

Apply gentle positive pressure to the pipette.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with a brief pulse of negative pressure to gain electrical access to the cell's interior.[17]

-

-

Recording Synaptic Currents:

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs)).

-

Stimulate presynaptic fibers to evoke synaptic responses.

-

-

Data Analysis: Analyze the amplitude, kinetics, and frequency of synaptic currents to assess changes in synaptic transmission.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and processes related to pilocarpine's effects.

References

- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective m1 muscarinic antagonist MT-7 blocks pilocarpine-induced striatal Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Time-dependent modulation of AMPA receptor phosphorylation and mRNA expression of NMDA receptors and glial glutamate transporters in the rat hippocampus and cerebral cortex in a pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes of AMPA receptor properties in the neocortex and hippocampus following pilocarpine-induced status epilepticus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pilocapine alters NMDA receptor expression and function in hippocampal neurons: NADPH oxidase and ERK1/2 mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epileptic pilocarpine‐treated rats exhibit aberrant hippocampal EPSP‐spike potentiation but retain long‐term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pilocarpine-Induced Status Epilepticus Is Associated with P-Glycoprotein Induction in Cardiomyocytes, Electrocardiographic Changes, and Sudden Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. axolbio.com [axolbio.com]

- 17. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Pilocarpine Hydrochloride's Role in Neuroinflammation and Glial Activation

A Technical Guide for Researchers and Drug Development Professionals

Pilocarpine hydrochloride, a muscarinic acetylcholine receptor agonist, is a cornerstone tool in neuroscience research, primarily for its ability to induce status epilepticus (SE) and model temporal lobe epilepsy in preclinical studies.[1][2] A critical consequence of pilocarpine-induced seizures is a robust neuroinflammatory response, characterized by the activation of glial cells—astrocytes and microglia—and the subsequent release of a cascade of inflammatory mediators. This guide provides an in-depth examination of the mechanisms underlying pilocarpine-induced neuroinflammation, offering quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Understanding these processes is paramount for developing novel therapeutic strategies aimed at mitigating seizure-induced brain injury and epileptogenesis.

Glial Activation: The Cellular Epicenter of Neuroinflammation

Pilocarpine-induced SE triggers a rapid and sustained activation of both microglia and astrocytes in brain regions susceptible to seizure activity, most notably the hippocampus.[3][4] This activation is a hallmark of the neuroinflammatory process and contributes significantly to the pathological sequelae of SE.

Microglial Activation: Following pilocarpine-induced seizures, microglia, the resident immune cells of the central nervous system, undergo a morphological transformation from a ramified, resting state to an amoeboid, activated phenotype.[3] This is accompanied by the upregulation of specific markers, such as Iba1 (Ionized calcium-binding adapter molecule 1) and the translocator protein (TSPO).[3][5] Activated microglia play a dual role; they can be neuroprotective by clearing cellular debris, but they also release a plethora of pro-inflammatory cytokines, chemokines, and reactive oxygen species that can exacerbate neuronal damage.[6][7]

Astrocyte Activation (Astrogliosis): Astrocytes also become reactive in a process known as astrogliosis, characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP) and S100B.[3][4] Astrogliosis is a complex response that can have both beneficial and detrimental effects. Reactive astrocytes can form a glial scar to contain damage, but they also contribute to the inflammatory milieu and can alter synaptic function.[8]

Quantitative Insights into Glial and Inflammatory Marker Expression

The following tables summarize the quantitative changes in key glial and inflammatory markers at various time points following pilocarpine-induced status epilepticus, as reported in the literature.

Table 1: Glial Activation Markers

| Marker | Brain Region | Time Post-SE | Fold Change vs. Control | Animal Model | Reference |

| GFAP mRNA | Hippocampus | 3 Days | ~11-fold | Rat | [9] |

| Hippocampus | 7 Days | ~9.7-fold | Rat | [9] | |

| Hippocampus | 14 Days | ~8-fold | Rat | [9] | |

| Hippocampus | 1 Month | ~8-fold | Rat | [9] | |

| Iba1 mRNA | Hippocampus | 3 Days | ~3-fold | Rat | [9] |

| Hippocampus | 7 Days | ~6-fold | Rat | [9] | |

| Hippocampus | 14 Days | ~5.7-fold | Rat | [9] | |

| Iba1 Immunolabeling | CA1, CA3, Hilus | 1-2 Days | Significantly greater | Rat | [3] |

| S100B Immunolabeling | CA3 | 1 Day | Significantly elevated | Rat | [3] |

| CA1, CA3 | 2 Days | Significantly elevated | Rat | [3] | |

| CA1, CA3, Hilus | 3 Days | Significantly elevated | Rat | [3] | |

| [11C]-(R)-PK11195 PET Binding (TSPO) | Multiple Regions | 6 Days | Up to 2-fold | Rat | [5] |

Table 2: Inflammatory Cytokine Expression

| Cytokine | Brain Region | Time Post-SE | Change vs. Control | Animal Model | Reference |

| IL-1β mRNA | Dorsal Hippocampus | 24 Hours | Significant increase | Rat | [10] |

| IL-6 mRNA | Not Specified | Chronic Period | Reduced by AM251 | Rat | [11] |

| TNF-α mRNA | Cerebral Cortex | 24 Hours | Significantly increased | Rat | [12] |

| NF-κB Protein | Cerebral Cortex | 24 Hours | Increased | Rat | [12] |

| TNF-α Protein | Cerebral Cortex | 24 Hours | Significantly increased | Rat | [12] |

| Oncostatin M (OSM) mRNA | Hippocampus | Post-seizure | Increased | Rat | [13] |

| Leukemia inhibitory factor (LIF) mRNA | Hippocampus | Post-seizure | Increased | Rat | [13] |

| Cardiotrophin-1 mRNA | Hippocampus | Post-seizure | Increased | Rat | [13] |

| Ciliary neurotrophic factor mRNA | Hippocampus | Post-seizure | Increased | Rat | [13] |

Signaling Pathways in Pilocarpine-Induced Neuroinflammation

The activation of glial cells and subsequent production of inflammatory mediators are orchestrated by complex intracellular signaling pathways. Pilocarpine-induced SE has been shown to activate several key pathways implicated in neuroinflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the context of pilocarpine-induced seizures, the activation of receptors such as Toll-like receptor 4 (TLR4) by damage-associated molecular patterns (DAMPs) released from injured neurons can trigger a signaling cascade that leads to the activation and nuclear translocation of NF-κB.[14] Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 3. Rapid astrocyte and microglial activation following pilocarpine-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glial activation in a pilocarpine rat model for epileptogenesis: a morphometric and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative longitudinal imaging of activated microglia as a marker of inflammation in the pilocarpine rat model of epilepsy using [11C]-( R)-PK11195 PET and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Hydrogen Sulfide Donor Reduces Pilocarpine-Induced Status Epilepticus and Regulates Microglial Inflammatory Profile [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Degeneration and proliferation of astrocytes in the mouse dentate gyrus after pilocarpine-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In the Rat Hippocampus, Pilocarpine-Induced Status Epilepticus Is Associated with Reactive Glia and Concomitant Increased Expression of CD31, PDGFRβ, and Collagen IV in Endothelial Cells and Pericytes of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of Cytokines and Neurodegeneration in the Rat Hippocampus and Cortex in the Lithium-Pilocarpine Model of Status Epilepticus and the Role of Modulation of Endocannabinoid System [mdpi.com]

- 11. Expression of Cytokines and Neurodegeneration in the Rat Hippocampus and Cortex in the Lithium-Pilocarpine Model of Status Epilepticus and the Role of Modulation of Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ghrelin improves pilocarpine-induced cerebral cortex inflammation in epileptic rats by inhibiting NF-κB and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential regulation of cytokine expression following pilocarpine-induced seizure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ameliorative Potential of (-) Pseudosemiglabrin in Mice with Pilocarpine-Induced Epilepsy: Antioxidant, Anti-Inflammatory, Anti-Apoptotic, and Neurotransmission Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Pilocarpine-Induced Neurodegeneration: A Technical Guide to Molecular Pathways and Experimental Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanisms of pilocarpine-induced neurodegeneration, a widely utilized experimental model that recapitulates key features of temporal lobe epilepsy (TLE). This document provides a comprehensive overview of the core molecular pathways implicated in neuronal cell death, detailed experimental protocols for replicating the model, and quantitative data presented for comparative analysis.

Introduction

Pilocarpine, a muscarinic cholinergic agonist, is extensively used to induce status epilepticus (SE) in rodents, leading to spontaneous recurrent seizures and progressive neurodegeneration, particularly in the hippocampus.[1] This model is invaluable for investigating the pathophysiology of TLE and for the preclinical evaluation of novel therapeutic strategies. The neurodegenerative cascade initiated by pilocarpine-induced SE is complex, involving an interplay of excitotoxicity, oxidative stress, neuroinflammation, and programmed cell death pathways.

Core Molecular Pathways in Pilocarpine-Induced Neurodegeneration

The sustained neuronal firing during pilocarpine-induced SE triggers a cascade of molecular events that culminate in neuronal injury and death. The primary pathways implicated are detailed below.

Glutamatergic Excitotoxicity

Prolonged seizures lead to excessive activation of glutamate receptors, primarily NMDA and AMPA receptors, resulting in a massive influx of Ca2+ into neurons.[2][3] This intracellular calcium overload activates a host of downstream enzymes, including proteases, lipases, and endonucleases, leading to cellular damage and death.[4]

Key events in the glutamatergic pathway include:

-

Increased Glutamate Release: Pilocarpine-induced SE enhances the release of glutamate from presynaptic terminals in the hippocampus.[5]

-

Altered Receptor Expression: Changes in the expression of glutamate receptor subunits, such as a decrease in GluA1 and GluA2 subunits of AMPA receptors, can increase the proportion of calcium-permeable AMPA receptors, exacerbating excitotoxicity.[6][7]

-

NMDA Receptor Involvement: The maintenance of seizures in the pilocarpine model involves the glutamatergic system, particularly NMDA receptors.[2]

References

- 1. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]